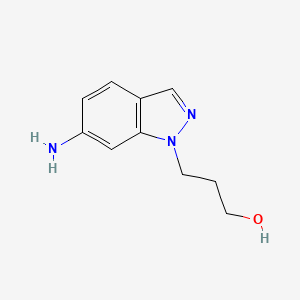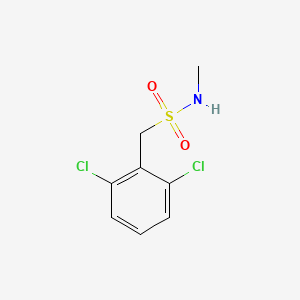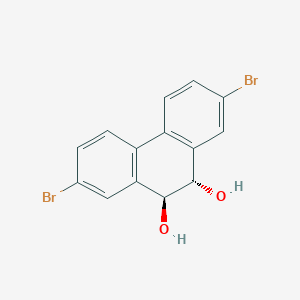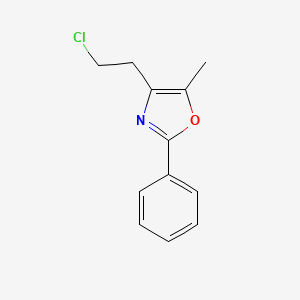![molecular formula C16H11BrO3 B3306707 2-[(4-Bromophenyl)methylene]-4-hydroxy-6-methylbenzo[b]furan-3-one CAS No. 929389-22-0](/img/structure/B3306707.png)
2-[(4-Bromophenyl)methylene]-4-hydroxy-6-methylbenzo[b]furan-3-one
Vue d'ensemble
Description
2-[(4-Bromophenyl)methylene]-4-hydroxy-6-methylbenzo[b]furan-3-one, also known as BMHBF, is a chemical compound with potential applications in scientific research. This compound is a derivative of benzo[b]furan, which is a heterocyclic aromatic organic compound. BMHBF has been studied for its potential as an anti-inflammatory agent and as a potential therapeutic agent for various diseases. In
Mécanisme D'action
The mechanism of action of 2-[(4-Bromophenyl)methylene]-4-hydroxy-6-methylbenzo[b]furan-3-one is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a key role in the inflammatory response and cell proliferation. Inhibition of NF-κB signaling pathway can reduce the production of pro-inflammatory cytokines and inhibit cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-tumor effects in vitro. In addition, this compound has been shown to have antioxidant activity. In a study conducted by Li et al. (2019), this compound was found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in gastric cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4-Bromophenyl)methylene]-4-hydroxy-6-methylbenzo[b]furan-3-one has several advantages for lab experiments. It is relatively easy to synthesize and can be purified using analytical techniques such as NMR spectroscopy and HPLC. In addition, this compound has been shown to have anti-inflammatory and anti-tumor effects in vitro, which makes it a potential candidate for further studies.
However, there are also limitations to using this compound in lab experiments. The mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects. In addition, the in vivo toxicity and pharmacokinetics of this compound are not well studied, which makes it difficult to assess its potential as a therapeutic agent.
Orientations Futures
There are several future directions for research on 2-[(4-Bromophenyl)methylene]-4-hydroxy-6-methylbenzo[b]furan-3-one. One direction is to further study the mechanism of action of this compound. Understanding the molecular targets of this compound can help in designing experiments to study its effects.
Another direction is to study the in vivo toxicity and pharmacokinetics of this compound. This can help in assessing its potential as a therapeutic agent.
Finally, further studies are needed to explore the potential therapeutic applications of this compound. Studies on its anti-inflammatory and anti-tumor effects can help in identifying potential disease targets for this compound.
Applications De Recherche Scientifique
2-[(4-Bromophenyl)methylene]-4-hydroxy-6-methylbenzo[b]furan-3-one has been studied for its potential as an anti-inflammatory agent. In a study conducted by Zhang et al. (2018), this compound was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The study also found that this compound reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are enzymes involved in the inflammatory response.
This compound has also been studied for its potential therapeutic applications in various diseases. In a study conducted by Li et al. (2019), this compound was found to have anti-tumor activity against human gastric cancer cells. The study found that this compound inhibited cell proliferation and induced apoptosis in gastric cancer cells.
Propriétés
IUPAC Name |
(2Z)-2-[(4-bromophenyl)methylidene]-4-hydroxy-6-methyl-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO3/c1-9-6-12(18)15-13(7-9)20-14(16(15)19)8-10-2-4-11(17)5-3-10/h2-8,18H,1H3/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOBVSKIBQTNRX-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC3=CC=C(C=C3)Br)C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)O/C(=C\C3=CC=C(C=C3)Br)/C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 4-[2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl]-3-thiomorpholinecarboxylate 1,1-dioxide](/img/structure/B3306666.png)

![2,8-Diazaspiro[4.5]decane-2,8-dicarboxylic acid, 2-(1,1-dimethylethyl) 8-(phenylmethyl) ester](/img/structure/B3306681.png)



![4-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide](/img/structure/B3306700.png)

![3,4-dimethyl-7-(pyridin-4-yl)-6H-[1]benzofuro[3,2-b]chromeno[4,3-d]pyridin-6-one](/img/structure/B3306716.png)
![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B3306717.png)
![2-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide](/img/structure/B3306732.png)